Cas no 18087-53-1 (3-Bromo-2,4,5-trimethylaniline)

3-Bromo-2,4,5-trimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2,4,5-trimethylaniline
- SCHEMBL19949172
- D76141
- CS-0100974
- 18087-53-1
-
- Inchi: 1S/C9H12BrN/c1-5-4-8(11)7(3)9(10)6(5)2/h4H,11H2,1-3H3
- InChI Key: VSYKMXNZQQYGPT-UHFFFAOYSA-N
- SMILES: NC1=CC(C)=C(C)C(Br)=C1C
Computed Properties
- Exact Mass: 213.01531g/mol
- Monoisotopic Mass: 213.01531g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26Ų
3-Bromo-2,4,5-trimethylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR510206-100mg |
3-Bromo-2,4,5-trimethylaniline |
18087-53-1 | >98% | 100mg |
£381.00 | 2023-09-01 | |
AN HUI ZE SHENG Technology Co., Ltd. | ABC1171614-100mg |
3-Bromo-2,4,5-trimethylaniline |
18087-53-1 | 95+% | 100mg |
¥1920.00 | 2023-09-15 | |
Chemenu | CM537108-100mg |
3-Bromo-2,4,5-trimethylaniline |
18087-53-1 | 97% | 100mg |
$308 | 2023-03-10 | |
AN HUI ZE SHENG Technology Co., Ltd. | JX025324-100mg |
3-Bromo-2,4,5-trimethylaniline |
18087-53-1 | 97% | 100mg |
¥2000.00 | 2023-03-11 |
3-Bromo-2,4,5-trimethylaniline Related Literature
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
Additional information on 3-Bromo-2,4,5-trimethylaniline
Recent Advances in the Application of 3-Bromo-2,4,5-trimethylaniline (CAS: 18087-53-1) in Chemical and Biomedical Research
3-Bromo-2,4,5-trimethylaniline (CAS: 18087-53-1) is a halogenated aromatic amine that has garnered significant attention in recent years due to its versatile applications in chemical synthesis and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including potential drug candidates. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The unique structural features of 3-Bromo-2,4,5-trimethylaniline, including its bromine substituent and methyl groups, contribute to its reactivity and potential as a building block for more complex molecules.
One of the most notable advancements in the application of 3-Bromo-2,4,5-trimethylaniline is its role in the synthesis of kinase inhibitors. Kinases are key regulators of cellular processes and are often targeted in cancer therapy. Researchers have successfully incorporated this compound into the scaffold of several kinase inhibitors, demonstrating its ability to enhance binding affinity and selectivity. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a new class of tyrosine kinase inhibitors using 3-Bromo-2,4,5-trimethylaniline as a core structural element. The resulting compounds exhibited potent activity against resistant cancer cell lines, highlighting the compound's potential in addressing drug resistance.
In addition to its applications in oncology, 3-Bromo-2,4,5-trimethylaniline has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's derivatives as potential agents against multi-drug resistant bacterial strains. The researchers synthesized a series of analogs and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives displayed promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that 3-Bromo-2,4,5-trimethylaniline could serve as a valuable starting point for the development of new antibiotics.
The synthetic methodologies involving 3-Bromo-2,4,5-trimethylaniline have also seen significant improvements. Recent advancements in catalytic systems have enabled more efficient and environmentally friendly routes to its synthesis. For example, a 2022 publication in Organic Process Research & Development described a palladium-catalyzed coupling reaction that significantly reduced the number of steps required to produce 3-Bromo-2,4,5-trimethylaniline from readily available precursors. This innovation not only enhances the scalability of the compound but also aligns with the growing demand for sustainable chemical processes in the pharmaceutical industry.
Despite these promising developments, challenges remain in the widespread application of 3-Bromo-2,4,5-trimethylaniline. Issues such as its potential toxicity and the need for further optimization of its derivatives must be addressed. Ongoing research is focused on understanding the compound's pharmacokinetic and pharmacodynamic properties to ensure its safety and efficacy in therapeutic applications. Collaborative efforts between chemists and biologists are essential to unlock the full potential of this versatile intermediate.
In conclusion, 3-Bromo-2,4,5-trimethylaniline (CAS: 18087-53-1) continues to be a compound of significant interest in chemical and biomedical research. Its role in the synthesis of kinase inhibitors and antimicrobial agents underscores its importance in drug discovery. With continued advancements in synthetic methodologies and a deeper understanding of its biological activities, this compound is poised to contribute to the development of next-generation therapeutics. Future research should focus on expanding its applications and addressing existing challenges to fully realize its potential in the pharmaceutical industry.
18087-53-1 (3-Bromo-2,4,5-trimethylaniline) Related Products
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)



